Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate
Overview
Description
Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate is a chemical compound with the molecular formula C9H6ClF3O5S and a molecular weight of 318.65 g/mol. This compound is known for its unique chemical structure, which includes a trifluoromethanesulfonyl group, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: Its derivatives may be explored for potential biological activities, although specific applications in biology are less documented.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is harnessed in coupling reactions and other synthetic transformations.
Comparison with Similar Compounds
Methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An herbicide with a trifluoromethyl group.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
methyl 5-chloro-2-(trifluoromethylsulfonyloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-4-5(10)2-3-7(6)18-19(15,16)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQWISLAHGFNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732623 | |
Record name | Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494210-98-9 | |
Record name | Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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